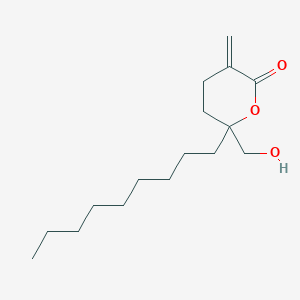
6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one is an organic compound with a unique structure that includes a hydroxymethyl group, a methylidene group, and a nonyloxanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable aldehyde with a ketone in the presence of a base to form the oxanone ring. The hydroxymethyl group can be introduced through hydroxymethylation reactions, typically using formaldehyde in a basic medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation processes, where formaldehyde is reacted with the precursor compounds under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxanone ring can be reduced to form the corresponding alcohol.
Substitution: The methylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxanones with various functional groups.
Scientific Research Applications
6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo phosphorylation, leading to the activation of the compound. The oxanone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxymethyl-7,8-Dihydropterin: Shares the hydroxymethyl group but has a different ring structure.
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: Contains a hydroxymethyl group and a pyridine ring.
Uniqueness
6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one is unique due to its combination of functional groups and ring structure, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
92446-03-2 |
|---|---|
Molecular Formula |
C16H28O3 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
6-(hydroxymethyl)-3-methylidene-6-nonyloxan-2-one |
InChI |
InChI=1S/C16H28O3/c1-3-4-5-6-7-8-9-11-16(13-17)12-10-14(2)15(18)19-16/h17H,2-13H2,1H3 |
InChI Key |
KAQDZZIQWYBTTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(CCC(=C)C(=O)O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















